BenchChemオンラインストアへようこそ!

2-(Pyrazin-2-ylmethoxy)benzoic acid

Lipophilicity Druglikeness Aqueous solubility

Select 2-(Pyrazin-2-ylmethoxy)benzoic acid for workflows where low lipophilicity (XLogP3 0.8) and high polarity (TPSA 72.3 Ų) are critical. This aryl-heteroaryl ether provides a distinct advantage over pyridine and pyrimidine analogues by ensuring superior aqueous solubility, reduced non-specific binding, and unique metal-coordination stoichiometry via its pyrazine ring. Its carboxylic acid handle enables straightforward conjugation for kinase inhibitor or lanthanide-selective ligand development. Avoid analogue mis-substitution—verify your selection with this quantitative evidence.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
Cat. No. B7627866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrazin-2-ylmethoxy)benzoic acid
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)OCC2=NC=CN=C2
InChIInChI=1S/C12H10N2O3/c15-12(16)10-3-1-2-4-11(10)17-8-9-7-13-5-6-14-9/h1-7H,8H2,(H,15,16)
InChIKeyKNBIHJCOGVSFBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrazin-2-ylmethoxy)benzoic acid – Physicochemical Profile and Structure–Property Differentiators for Informed Procurement


2-(Pyrazin-2-ylmethoxy)benzoic acid (PubChem CID 82037564; molecular formula C₁₂H₁₀N₂O₃; molecular weight 230.22 g/mol) is an aryl–heteroaryl ether synthesized by coupling 2‑chloromethylpyrazine with 2‑hydroxybenzoic acid under basic conditions [1]. The compound contains a benzoic acid pharmacophore linked to a pyrazine ring via a flexible methyleneoxy spacer, yielding a computed XLogP3 of 0.8, topological polar surface area (TPSA) of 72.3 Ų, and 5 hydrogen‑bond acceptors [1]. These properties place it within a distinct physicochemical sub‑space compared to its pyridine‑ and pyrimidine‑based structural analogues, creating quantifiable selection criteria for research and industrial applications.

Why 2-(Pyrazin-2-ylmethoxy)benzoic Acid Cannot Be Replaced by Generic Heterocyclic Benzoic Acid Analogues


Heterocyclic benzoic acid derivatives with the general structure Het–CH₂–O–C₆H₄–CO₂H are not interchangeable because the identity of the heterocyclic ring exerts a first‑order influence on lipophilicity, hydrogen‑bonding capacity, electronic character, and metal‑coordination selectivity [1][2]. For instance, substituting the pyrazine ring with pyridine raises XLogP3 from 0.8 to 1.9 and reduces TPSA from 72.3 to 59.4 Ų [1][2]. These computationally derived differences translate into diverging aqueous solubility, membrane permeability, and target‑binding profiles. Moreover, pyrazine is a weaker base than pyridine (pKₐ ≈ 1.1 vs. 5.2) and possesses a second donor nitrogen, which fundamentally alters metal‑coordination stoichiometry and stability [3]. The quantitative evidence below demonstrates that these physicochemical and electronic gaps are large enough to disqualify simple analogue substitution in structure‑driven selection workflows.

Quantitative Differentiation Evidence for 2-(Pyrazin-2-ylmethoxy)benzoic Acid Relative to Closest Analogues


Substantially Lower Lipophilicity (XLogP3) versus the Pyridine Analogue

2-(Pyrazin-2-ylmethoxy)benzoic acid exhibits a computed XLogP3 of 0.8, which is 1.1 log units lower than that of the direct pyridine analogue, 2-(pyridin-2-ylmethoxy)benzoic acid (XLogP3 = 1.9) [1][2]. A difference of this magnitude typically corresponds to an approximately 12‑fold increase in aqueous solubility under the assumptions of the General Solubility Equation, positioning the pyrazine derivative as the candidate of choice for aqueous-phase or solubility‑limited applications.

Lipophilicity Druglikeness Aqueous solubility

Elevated Topological Polar Surface Area (TPSA) versus the Pyridine Analogue

The computed TPSA of 2-(pyrazin-2-ylmethoxy)benzoic acid is 72.3 Ų, compared to 59.4 Ų for the pyridine analogue [1][2]. The 12.9 Ų increase arises from the additional endocyclic nitrogen atom in the pyrazine ring and contributes to a statistically meaningful reduction in predicted passive membrane permeability.

Polar surface area Membrane permeability Druglikeness

Increased Hydrogen‑Bond Acceptor Capacity versus the Pyridine Analogue

The pyrazine ring contributes two heterocyclic nitrogen atoms, giving the target compound 5 hydrogen‑bond acceptors compared to 4 for the pyridine analogue [1][2]. The additional acceptor site enhances the potential for bidentate or bridging hydrogen‑bond interactions with biological targets or co‑crystal formers.

Hydrogen bonding Target engagement Supramolecular recognition

Weaker Basicity and Altered Metal‑Coordination Selectivity versus Pyridine‑Based Analogues

Pyrazine (pKₐ ≈ 1.1) is a substantially weaker base than pyridine (pKₐ ≈ 5.2) [1]. In aminopolycarboxylate ligands, replacing an N‑2‑pyridinylmethyl group with an N‑2‑pyrazinylmethyl group enhances total ligand acidity (lowering pK₇) and reduces soft‑donor character, as evidenced by a small decrease in β₁₀₁Am/Nd and a doubling of 4f/5f separation in solvent‑extraction efficiency when DTTA‑PzM replaces DTPA as the aqueous complexant [2]. These data demonstrate that the pyrazine motif imparts quantifiably different protonation and metal‑binding behavior.

Metal coordination Ligand design Basicity

Pharmacophore Validation: Pyrazine‑2‑ylmethoxy Motif in Low‑Nanomolar Kinase Inhibition

Compounds bearing the pyrazin‑2‑ylmethoxy group have been reported as substructures in potent kinase inhibitors. For example, the related pyrazin‑2‑ylmethoxy‑substituted quinazoline derivative CHEMBL483332 inhibits HER2 with an IC₅₀ of 1 nM [1]. While 2‑(pyrazin‑2‑ylmethoxy)benzoic acid itself has not been profiled as a stand‑alone inhibitor in this assay, the presence of the identical pyrazin‑2‑ylmethoxy motif in a low‑nanomolar inhibitor validates the scaffold's relevance for fragment‑based and structure‑guided kinase‑inhibitor design.

Kinase inhibition HER2 Fragment-based drug discovery

Recommended Application Scenarios for 2-(Pyrazin-2-ylmethoxy)benzoic Acid Based on Verified Differentiation Evidence


Aqueous‑Phase Biochemical Assays and Solubility‑Limited Formulations

The compound's XLogP3 of 0.8—the lowest among the pyrazine, pyridine (1.9), and pyrimidine (1.4) analogues—makes it the preferred analogue when high aqueous solubility or low non‑specific binding is required [1][2]. In assay development, this property reduces the need for organic co‑solvents, minimizing solvent‑induced artefacts and improving dose‑response reproducibility.

Design of Polar Fragment Libraries and Extracellular‑Targeted Probes

With a TPSA of 72.3 Ų and five hydrogen‑bond acceptors, the compound exceeds the polarity of the pyridine analogue (TPSA 59.4 Ų; 4 HBA) [1][2]. These properties align with guidelines for extracellular or peripherally restricted probes where passive membrane penetration is undesirable, such as in GPCR antagonist or integrin‑targeted ligand design.

Metal‑Chelating Ligand Scaffolds for f‑Element Separation and Coordination Chemistry

The pyrazine ring imparts weaker basicity (pKₐ ≈ 1.1 vs. 5.2 for pyridine) and distinct soft‑donor character [1]. In aminopolycarboxylate frameworks, the N‑2‑pyrazinylmethyl group doubles 4f/5f separation efficiency relative to the parent DTPA complexant [2]. 2‑(Pyrazin‑2‑ylmethoxy)benzoic acid can be used directly as a monodentate or bridging ligand precursor in the synthesis of new lanthanide‑selective extractants and coordination polymers.

Carboxylic Acid Building Block for Kinase‑Focused Fragment‑Based Drug Discovery

The pyrazin‑2‑ylmethoxy motif is embedded in highly potent kinase inhibitors, as exemplified by a HER2 inhibitor with an IC₅₀ of 1 nM [1]. The free carboxylic acid function of 2‑(pyrazin‑2‑ylmethoxy)benzoic acid enables straightforward amide‑ or ester‑based conjugation to elaborated cores, positioning it as an ideal starting fragment for medicinal chemistry campaigns targeting the pyrazine‑privileged pharmacophore.

Quote Request

Request a Quote for 2-(Pyrazin-2-ylmethoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.